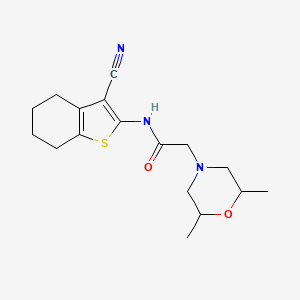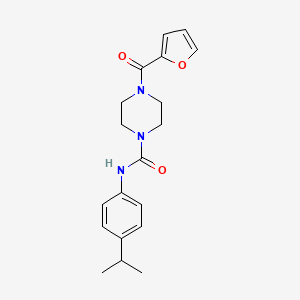
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)urea, commonly known as DCFMU, is a chemical compound that has been extensively used in scientific research as an inhibitor of certain enzymes. Its unique chemical structure and properties make it a valuable tool in understanding various biochemical pathways and physiological processes.
Wirkmechanismus
DCFMU inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. It has been shown to be a competitive inhibitor of protein kinase C, binding to the enzyme's ATP-binding site. This results in the inhibition of the enzyme's activity and downstream signaling pathways.
Biochemical and Physiological Effects:
DCFMU has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and apoptosis induction. It has also been shown to inhibit the growth of cancer cells and to have potential therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DCFMU has several advantages as a research tool, including its high potency and specificity for certain enzymes. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of DCFMU in scientific research. One potential area of application is in the study of cancer biology and the development of novel cancer therapies. Additionally, DCFMU may have potential applications in the study of various other cellular processes and signaling pathways. Further research is needed to fully understand the potential of DCFMU as a research tool and therapeutic agent.
Conclusion:
In conclusion, DCFMU is a valuable tool in scientific research, with its unique chemical structure and properties allowing for the inhibition of various enzymes. Its potential applications in cancer treatment and other areas of research make it a promising area of study for future research.
Wissenschaftliche Forschungsanwendungen
DCFMU has been used extensively in scientific research as an inhibitor of various enzymes, including protein kinases, phosphatases, and proteases. It has been shown to inhibit the activity of protein kinase C, a key enzyme involved in various cellular processes, including cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-10-5-6-12(13(8-10)19-2)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJMZVZJXPGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422798.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)




![1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)

![N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4422864.png)
![1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B4422877.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422879.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422882.png)
![dimethyl 5-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)isophthalate](/img/structure/B4422885.png)